![molecular formula C22H24ClN5O2S B305451 2-chloro-N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B305451.png)
2-chloro-N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves the inhibition of specific enzymes or proteins, leading to the disruption of cellular processes. The exact mechanism of action is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide are dependent on the specific application and concentration used. This compound has been shown to have antimicrobial and antifungal effects, as well as anticancer activity. It has also been studied for its potential use in treating diabetes and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide in lab experiments include its potential applications in various fields and its ability to inhibit specific enzymes or proteins. However, the limitations include the complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. These include:
1. Investigating its potential use as a tool for studying biological processes.
2. Exploring its potential applications in drug development for various diseases.
3. Studying its mechanism of action and potential side effects.
4. Developing new synthesis methods to improve efficiency and reduce costs.
5. Evaluating its potential use in combination therapies for cancer treatment.
Conclusion:
In conclusion, 2-chloro-N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a compound with potential applications in various scientific research fields. Its complex synthesis method and need for further research to fully understand its mechanism of action and potential side effects present limitations. However, its potential as a tool for studying biological processes and in drug development make it a promising compound for future research.
Synthesemethoden
The synthesis method of 2-chloro-N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves several steps. The starting materials include 4-ethylphenylhydrazine, ethyl 2-bromoacetate, and 2-chloro-5-nitrobenzoic acid. The reaction involves the condensation of these starting materials to form the desired product. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and anticancer activities. This compound has also been used in the development of new drugs and as a tool for studying biological processes.
Eigenschaften
Produktname |
2-chloro-N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide |
---|---|
Molekularformel |
C22H24ClN5O2S |
Molekulargewicht |
458 g/mol |
IUPAC-Name |
2-chloro-N-[[4-ethyl-5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C22H24ClN5O2S/c1-3-15-9-11-16(12-10-15)25-20(29)14-31-22-27-26-19(28(22)4-2)13-24-21(30)17-7-5-6-8-18(17)23/h5-12H,3-4,13-14H2,1-2H3,(H,24,30)(H,25,29) |
InChI-Schlüssel |
AEGOFNKXSMXUNA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)CNC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)CNC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.